
Zorifertinib phase I metabolism N-demethylation
O-demethylation pathways

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Zorifertinib

CAS No.: 1626387-80-1

Cat. No.: S547918

Get Quote

Phase I Metabolism and Metabolite Profiling

The following table summarizes the Phase I metabolites of Zorifertinib identified in vitro and in vivo, along

with key quantitative data from metabolic stability studies [1] [2] [3]:

Metabolite
ID

Metabolic
Pathway

Mass Shift (Da)
System
Identified

Notes / Related
Intermediates

M1 N-

Demethylation

-14 In Vitro (RLMs),

In Vivo (Rat)

Forms iminium ion; precursor

to cyano adduct (CN1).

M2 O-

Demethylation

-14 In Vitro (RLMs),

In Vivo (Rat)

-

M3 Hydroxylation +16 In Vitro (RLMs),

In Vivo (Rat)

-

M4 Reduction +2 In Vitro (RLMs),

In Vivo (Rat)

-

M5 Defluorination -18 In Vitro (RLMs),

In Vivo (Rat)

-
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Metabolite
ID

Metabolic
Pathway

Mass Shift (Da)
System
Identified

Notes / Related
Intermediates

M6 Dechlorination -34 In Vitro (RLMs),

In Vivo (Rat)

-

CN1 Cyano adduct +25 (from

iminium)

In Vitro (RLMs

with KCN)

Trapped intermediate from N-

methyl piperazine
metabolism.

GSH1 GSH conjugate +305 (from
iminoquinone)

In Vitro (RLMs
with GSH)

Trapped intermediate from
phenyl amine ring

metabolism.

Metabolic Stability Parameters in Human Liver Microsomes (HLMs) [3] [4]

In vitro Half-life (t₁/₂): 21.33 minutes
Intrinsic Clearance (CLᵢₙₜ): 32.5 µL/min/mg

Extraction Ratio: Moderate, indicating good bioavailability

Experimental Protocols for Metabolite Identification

The identification of these metabolites was based on the following detailed experimental methodologies [1]

[2].

In Silico Prediction

Software Used: The WhichP450 module of the StarDrop software package was used to predict the

most vulnerable sites of metabolism and the major CYP450 isoforms involved [1] [2].
Reactive Metabolites: The XenoSite reactivity model was used to predict the potential of the

molecule to form reactive intermediates [2].

In Vitro Incubation and Sample Preparation
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Incubation System: Zorifertinib was incubated with Rat Liver Microsomes (RLMs) or isolated

perfused rat hepatocytes in the presence of NADPH to support enzymatic activity [1].
Trapping Reactive Intermediates:

To trap iminium ions formed from the N-methyl piperazine ring, incubations were conducted
with 1.0 mM potassium cyanide (KCN), leading to stable cyano adducts [1] [2].

To trap iminoquinone intermediates formed from the phenyl amine ring, incubations were
conducted with 1.0 mM glutathione (GSH), leading to stable GSH conjugates [1] [2].

Sample Extraction: Proteins from the incubation matrix were precipitated to extract ZFB and its
metabolites for analysis [1].

In Vivo Study in Rats

Dosing: Sprague Dawley rats received Zorifertinib (10 mg kg⁻¹) via oral gavage [1] [2].

Sample Collection: Urine was collected over specific intervals (0–120 hours) post-dosing, filtered,
and stored at -70 °C until analysis [1] [2].

Instrumental Analysis: LC-IT-MS

Apparatus: An Agilent HPLC 1200 series coupled to an Agilent 6320 Ion Trap Mass
Spectrometer was used [1] [2].

Chromatography:
Column: Agilent Eclipse Plus C18 (150 mm × 2.1 mm, 3.5 µm)

Mobile Phase: A) 0.1% Formic acid in water, B) Acetonitrile
Gradient: 5% B to 90% B over 65 minutes

Flow Rate: 0.25 mL/min
Injection Volume: 10 µL [1] [2]

Mass Spectrometry:
Ionization: Positive Electrospray Ionization (ESI)

Capillary Voltage: 4000 V
Drying Gas Temperature: 350 °C

Analysis: Full mass scans followed by Collision-Induced Dissociation (CID) for structural
characterization of metabolites [1] [2].

Metabolic Pathways and Reactive Intermediates
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The diagram below summarizes the major Phase I metabolic pathways and the subsequent formation of

reactive intermediates for Zorifertinib.
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This roadmap illustrates how Zorifertinib is metabolized. The N-methyl piperazine ring is a primary site

for N-demethylation (M1), which can undergo further oxidation to form a reactive iminium ion. The phenyl

amine ring can be oxidized to form a reactive iminoquinone intermediate. These reactive species are

electrophilic and can covalently bind to cellular proteins, potentially leading to idiosyncratic toxicities.

Their formation provides a plausible mechanistic explanation for the hepatobiliary and renal disorders noted

as side effects in some patients [1] [2].
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Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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